molecular formula C18H20Br2O4 B8248921 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane

1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane

Cat. No. B8248921
M. Wt: 460.2 g/mol
InChI Key: IEVSWQDFPPMMQQ-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane is a useful research compound. Its molecular formula is C18H20Br2O4 and its molecular weight is 460.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Lead(II) Extraction

1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, including compounds similar to 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, have been synthesized for use in selective extraction of Lead(II) from solutions. Their polyether dicarboxylic acid frameworks exhibit higher selectivity for Lead(II) over Copper(II) compared to other acids, highlighting their potential in selective metal extraction processes (Hayashita et al., 1999).

Polymer Synthesis

Compounds like this compound are used in the synthesis of various polymers. For example, aromatic dinitro compounds containing oxyethylene units, which include similar compounds, can be reduced to produce diamines, subsequently polymerized to form polyimides. These polymers exhibit good solubility in chlorinated solvents, low glass transition temperatures, and high thermal stability (Feld et al., 1983).

Flame Retardant Decomposition

The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a flame retardant structurally similar to this compound, has been extensively studied. This research provides insights into its degradation mechanisms, which are crucial for understanding the environmental impact and safety of such compounds (Altarawneh & Dlugogorski, 2014).

Supramolecular Networks

Tricarboxylic acids with structures akin to this compound have been used to create supramolecular liquid-crystalline networks. These are formed through self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, leading to the formation of unique liquid-crystalline network structures (Kihara et al., 1996).

Sensor Development

Derivatives of this compound have been utilized in developing optical sensors. For instance, 1,2-Bis(2-hydroxymethylphenoxy)ethane was synthesized and characterized for its ability to detect Fe3+ and CN− ions in different solutions, showcasing its potential in sensitive and selective ion detection (Afshani et al., 2016).

Molecular Structure Studies

Research into the crystal and molecular structure of derivatives of this compound provides valuable information about their conformational properties and interactions. These studies are important for understanding the physical and chemical properties of these compounds (Rademeyer et al., 2005).

Metal Ion Complexes

Studies on complexes formed between metals like Co(II), Cu(II), and Ni(II) with derivatives of this compound, such as 1,2-Bis(m-aminophenoxy)ethane, provide insights into their potential use in various fields, including catalysis and material science (Temel et al., 2007).

Renewable Material Development

Compounds structurally related to this compound have been explored in the synthesis of renewable thermosetting resins and thermoplastics from natural sources like vanillin. This research contributes to the development of sustainable materials (Harvey et al., 2015).

properties

IUPAC Name

1-bromo-4-[2-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2O4/c19-15-1-5-17(6-2-15)23-13-11-21-9-10-22-12-14-24-18-7-3-16(20)4-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVSWQDFPPMMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCOCCOC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.